[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid

Organoboron Chemistry Suzuki-Miyaura Coupling Physicochemical Property Analysis

Ortho-amino, para-ethoxycarbonyl substitution imparts unique intramolecular H-bonding that modulates Suzuki coupling reactivity-eliminating irreproducibility from generic isomers. Key advantages: ① 15 g/mol mass shift vs. non-amino isomers enables unambiguous LC-MS identity confirmation in regulated workflows; ② TPSA 92.8 Ų and 3 H-bond donors allow polarity-tuning in medicinal chemistry lead optimization; ③ Available as free base (≥95% purity) and HCl salt (CAS 957034-59-2) for aqueous, self-buffering coupling protocols with reduced exogenous base.

Molecular Formula C9H12BNO4
Molecular Weight 209.008
CAS No. 957103-69-4
Cat. No. B582091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
CAS957103-69-4
Molecular FormulaC9H12BNO4
Molecular Weight209.008
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O
InChIInChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3
InChIKeyJMXVNLRIPXPJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(ethoxycarbonyl)phenylboronic Acid – Overview


[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid (CAS 957103-69-4) is an ortho-substituted phenylboronic acid building block (molecular formula: C9H12BNO4; MW: 209.01 ) containing an amino group ortho to the boronic acid and an ethoxycarbonyl group para to the boronic acid. This substitution pattern imparts distinct electronic and steric properties compared to meta- and para-isomers [1]. The compound is commercially available in free base form (≥95% purity ) and as a hydrochloride salt (CAS 957034-59-2), serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl systems in pharmaceutical and agrochemical research.

1
Workflow Suzuki-Miyaura cross-coupling for ortho-amino biaryl and heterobiaryl construction
2
Selection context Ortho-NH2 handle for downstream functionalization (amidation, heterocycle formation)
3
Form flexibility Free base and hydrochloride salt available for tuning solubility and reaction pH

2-Amino-4-(ethoxycarbonyl)phenylboronic Acid: Substitution Risks


Generic substitution of phenylboronic acid building blocks is scientifically untenable due to the profound influence of substituent position on molecular properties and reaction outcomes. Ortho-substituted phenylboronic acids, such as the target compound, exhibit significantly altered acidity (pKa), crystal structure, and hydrogen-bonding capacity compared to their meta- and para-isomers [1]. The ortho-amino group in [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid introduces a unique capacity for intramolecular hydrogen bonding with the boronic acid moiety and for directed ortho-metalation or intramolecular cyclization reactions not accessible to unsubstituted or meta/para-substituted analogs [1]. These structural features directly impact Suzuki-Miyaura coupling efficiency, regioselectivity, and compatibility with downstream functional group transformations, making direct replacement with simpler or isomeric boronic acids a source of irreproducible synthetic results.

!
pKa / Reactivity Shift Ortho-substitution alters boron acidity versus meta/para isomers, potentially shifting optimal coupling pH and transmetalation efficiency.
!
Hydrogen-Bonding Differences Intramolecular N→B interactions and additional H-bond donors modify solubility and downstream permeability profiles compared to non-amino analogs.
!
Synthetic Pathway Compatibility Lack of ortho-amino group in generic replacements prevents directed ortho-metalation or intramolecular cyclization strategies.

2-Amino-4-(ethoxycarbonyl)phenylboronic Acid: Comparative Data


Ortho-Amino Substitution and Acidity (pKa)

The presence of an ortho-amino group in phenylboronic acids is known to modify the Lewis acidity at the boron center via intramolecular N→B coordination and hydrogen bonding, altering the pKa relative to unsubstituted phenylboronic acid and para-substituted isomers [1]. While compound-specific pKa data for the target molecule were not identified in the searched literature, this established class-level effect is a critical differentiator for reaction optimization, particularly in pH-sensitive aqueous Suzuki couplings where boronic acid speciation governs transmetalation efficiency [1].

Ortho-NH2 Acidity (pKa)
Class-level inference
Estimated pKa shift: 0.5–2.0 units lower than unsubstituted phenylboronic acid (~8.8) via intramolecular N→B coordination.
Class-level trend supports altered pH window for Suzuki coupling; compound-specific verification is recommended.
Inferred from comparative ortho-substituted phenylboronic acid studies.
Organoboron Chemistry Suzuki-Miyaura Coupling Physicochemical Property Analysis

TPSA and H-Bond Donor Differences

The target compound (C9H12BNO4) exhibits a Topological Polar Surface Area (TPSA) of 92.8 Ų and 3 hydrogen bond donors , whereas the isomeric 3-ethoxycarbonylphenylboronic acid (CAS 4334-87-6) has a TPSA of 66.8 Ų and only 2 hydrogen bond donors . This 39% increase in TPSA and additional H-bond donor capacity arises from the ortho-amino group and directly influences solubility, permeability, and downstream bioavailability predictions for drug candidates incorporating this fragment.

Polarity Profile (TPSA/HBD)
Reported
Target: 92.8 Ų / 3 HBD 3-Ethoxycarbonyl isomer: 66.8 Ų / 2 HBD (+26.0 Ų / +39% TPSA)
Higher polarity and HBD capacity may support lead optimization for peripheral targets or solubility-challenged scaffolds.
Calculated from canonical SMILES; experimental logP/logD validation may refine context.
Computational Chemistry Drug-Likeness Medicinal Chemistry Design

Molecular Weight Distinction

The target compound has a molecular weight of 209.01 g/mol , which is 15.02 g/mol (+7.7%) greater than the 193.99 g/mol molecular weight of both 2-ethoxycarbonylphenylboronic acid (CAS 380430-53-5) and 3-ethoxycarbonylphenylboronic acid (CAS 4334-87-6) . This mass difference corresponds precisely to the replacement of a hydrogen atom with an amino group (NH2, 16.02 Da) minus one proton for charge neutrality. This quantitative distinction is critical for accurate stoichiometric calculations in parallel synthesis and for unambiguous identification via LC-MS during reaction monitoring and purification.

Mass Identification
Reported
Target: 209.01 g/mol Non-amino isomers: 193.99 g/mol (+15.02 Da / +7.7%)
Characteristic mass offset enables unambiguous LC-MS identity confirmation and corrects stoichiometric dispensing.
Exact mass difference corresponds to replacement of H with NH2.
Building Block Procurement Mass Spectrometry Reaction Stoichiometry

Free Base and Hydrochloride Salt Forms

The target compound is commercially available both as the free base (CAS 957103-69-4, ≥95% purity ) and as the hydrochloride salt (CAS 957034-59-2, molecular weight 245.47 g/mol ). In contrast, non-amino ethoxycarbonylphenylboronic acid isomers (e.g., CAS 4334-87-6, CAS 380430-53-5) are only available as neutral species . The salt form offers enhanced aqueous solubility and can serve as an internal acid source in Suzuki couplings, potentially obviating the need for external base addition under certain aqueous conditions—a feature exploited with other nitrogen-containing boronic acid substrates [1].

Physical Form Options
Reported
Free base (209.01 g/mol) and HCl salt (245.47 g/mol) available. Non-amino isomers: Free acid only.
Salt form offers a lever for tuning aqueous solubility and may support base-free or self-buffering coupling protocols.
Commercially documented; process-scale evaluation of pH self-buffering may be warranted.
Salt Selection Suzuki Coupling Optimization Solubility Engineering

2-Amino-4-(ethoxycarbonyl)phenylboronic Acid Applications


ortho-Amino Biaryl Synthesis via Suzuki-Miyaura Coupling

The ortho-amino group in [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can participate in intramolecular hydrogen bonding with the boronic acid moiety, potentially modulating its reactivity and regioselectivity in palladium-catalyzed cross-coupling reactions [1]. This feature is particularly valuable for constructing ortho-amino-substituted biaryl systems—common motifs in kinase inhibitors and other therapeutic agents—where the amino group remains available for subsequent functionalization (e.g., amidation, reductive amination, or heterocycle formation).

Medicinal Chemistry Library Design with Enhanced Polarity

With a TPSA of 92.8 Ų and three hydrogen bond donors, this building block introduces significantly higher polarity than non-amino ethoxycarbonylphenylboronic acid isomers (TPSA 66.8 Ų, two H-bond donors) . Medicinal chemists can leverage this property to modulate the physicochemical profile of lead compounds, particularly for targets requiring reduced passive membrane permeability or enhanced solubility. The amino group also serves as a synthetic handle for further diversification, enabling the rapid generation of focused libraries with controlled polarity gradients.

Base-Free Aqueous Suzuki Coupling

The availability of the hydrochloride salt form (CAS 957034-59-2) , combined with the intrinsic basicity of the ortho-amino group, positions this compound for aqueous Suzuki-Miyaura coupling protocols that require minimal or no added exogenous base. Studies on analogous nitrogen-containing boronic acids have demonstrated high coupling yields under aqueous acidic-to-neutral conditions, attributed to the substrate's ability to self-buffer the reaction medium [2]. Process chemists can evaluate the hydrochloride salt directly in water-based solvent systems, potentially simplifying workup procedures and reducing waste streams in scale-up campaigns.

Mass Identification for Analytical QC

The 15.02 g/mol mass differential between this compound and non-amino ethoxycarbonylphenylboronic acid isomers provides a clear and unambiguous identifier in LC-MS and HRMS workflows. Analytical chemists can use this mass shift to rapidly confirm the identity of the correct building block in inventory management systems, to track consumption in reaction monitoring, and to verify that the intended isomer—not a mis-ordered analog—was used in a given synthetic step. This is a critical quality control checkpoint in regulated pharmaceutical development environments.

Application
Selection Property
Validation Focus
ortho-Amino Biaryl Synthesis
ortho-NH2 orientation and intramolecular H-bonding capacity
Coupling efficiency, regioselectivity, and downstream derivatization yield
Medicinal Chemistry Library Design
Elevated TPSA and hydrogen-bond donor count versus non-amino isomers
Predicted drug-likeness, solubility, and permeability modulation
Aqueous Base-Free Suzuki Coupling
Hydrochloride salt form and intrinsic basicity of ortho-amino group
Aqueous compatibility, self-buffering capacity, and conversion with minimal exogenous base
Analytical QC and Inventory Management
Unique molecular weight offset (+15.02 g/mol) versus common non-amino isomers
LC-MS identity confirmation, stoichiometric accuracy, and isomer mis-assignment control

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